(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
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Overview
Description
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone typically involves the reaction of 4-chlorophenylhydrazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino or chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological targets can provide insights into the mechanisms of various diseases.
Medicine
The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
Uniqueness
The presence of the 4-chlorophenyl group in (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone) imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substituents, the chloro derivative may exhibit distinct pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
618091-25-1 |
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Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3 |
InChI Key |
TXQJVOQMPKLKOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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